molecular formula C8H11N2OPS B15004997 N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide

N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide

Katalognummer: B15004997
Molekulargewicht: 214.23 g/mol
InChI-Schlüssel: LWMFFDHTJAWILS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide typically involves multiple steps. One common method includes the reaction of 1,2-phenylenediamine with tosyl chloride in dichloromethane (DCM) to form a sulphonamide intermediate. This intermediate is then deprotonated in dimethylformamide (DMF) and alkylated with methyl iodide to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites in its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzothiazaphosphol derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide involves its interaction with molecular targets such as enzymes and proteins. The compound acts as a strong electron donor, which can influence various biochemical pathways and reactions . Its ability to form stable complexes with metals and other molecules also contributes to its diverse range of activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide stands out due to its unique benzothiazaphosphol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not perform as effectively.

Eigenschaften

Molekularformel

C8H11N2OPS

Molekulargewicht

214.23 g/mol

IUPAC-Name

N,N-dimethyl-2-oxo-3H-1,3,2λ5-benzothiazaphosphol-2-amine

InChI

InChI=1S/C8H11N2OPS/c1-10(2)12(11)9-7-5-3-4-6-8(7)13-12/h3-6H,1-2H3,(H,9,11)

InChI-Schlüssel

LWMFFDHTJAWILS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)P1(=O)NC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.